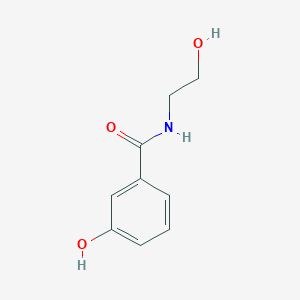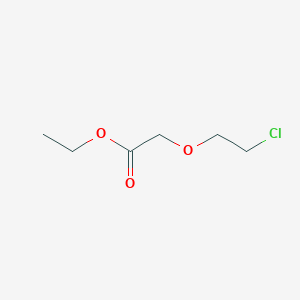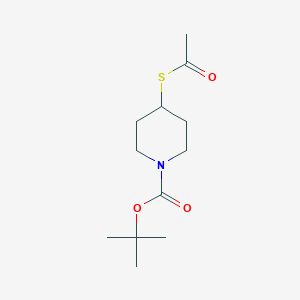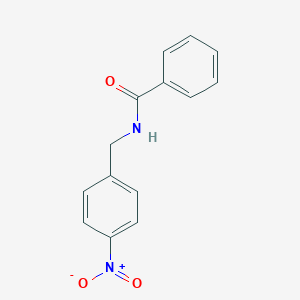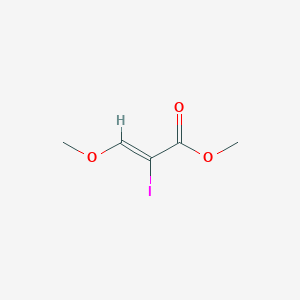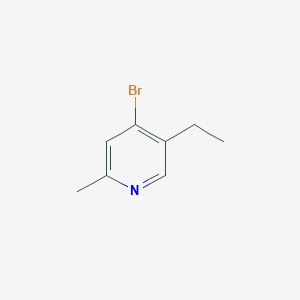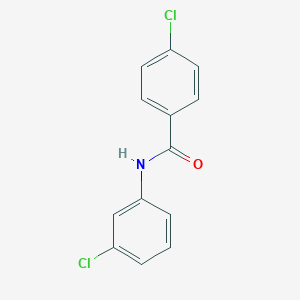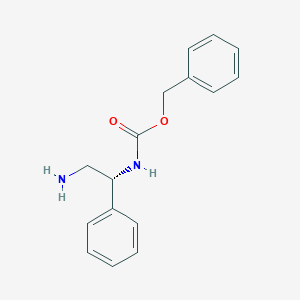
(R)-Benzyl (2-amino-1-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-Benzyl (2-amino-1-phenylethyl)carbamate” is an organic compound . It is often abbreviated as Boc-β-alanine . It is commonly used as a protecting group in organic synthesis to protect the amino functional group of compounds such as amino acids and peptides . It can also be used as a pharmaceutical intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of “®-Benzyl (2-amino-1-phenylethyl)carbamate” typically involves the condensation reaction of 2-amino-1-phenylethanol and tert-butyl formate to obtain N-(2-amino-1-phenylethyl) carbamic acid . The resulting product is then ethylated to obtain the final product Boc-β-alanine .Molecular Structure Analysis
The molecular formula of “®-Benzyl (2-amino-1-phenylethyl)carbamate” is C13H20N2O2 . The molecular structure analysis and biological properties of a similar compound, 2-amino-1-phenyl-1-propanol, have been investigated using spectroscopic and computational research analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “®-Benzyl (2-amino-1-phenylethyl)carbamate” include condensation and ethylation . In addition, a novel two-step biosynthetic process has been described, which involves the production of ®-(-)-1-hydroxy-1-phenylethyl-2-propanone by fermentation, followed by reductive amination to yield (1RS,2SR)-(±)-2-amino-1-phenyl-1-propanol .Physical And Chemical Properties Analysis
“®-Benzyl (2-amino-1-phenylethyl)carbamate” has a molecular weight of 236.31g/mol . It has a predicted density of 1.066±0.06 g/cm3 and a predicted boiling point of 372.2±35.0 °C . The compound is soluble in ethanol, ether, and dimethyl sulfoxide .Future Directions
properties
IUPAC Name |
benzyl N-[(1R)-2-amino-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUKXDDEPPBPSY-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


